1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an ethoxyphenyl group, a piperidinyl-pyridazinyl moiety, and a phenylurea core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through the reaction of 4-ethoxyphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-ethoxyphenyl halide.
Coupling with Piperidinyl-Pyridazinyl Moiety: The 4-ethoxyphenyl halide is then coupled with a piperidinyl-pyridazinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar biological activities, such as enzyme inhibition and receptor modulation.
Urea Derivatives: Compounds with a urea linkage often show diverse biological activities and are used in drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C24H27N5O2/c1-2-31-21-11-9-19(10-12-21)25-24(30)26-20-8-6-7-18(17-20)22-13-14-23(28-27-22)29-15-4-3-5-16-29/h6-14,17H,2-5,15-16H2,1H3,(H2,25,26,30) |
InChI Key |
BHEPHSDXXJHVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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